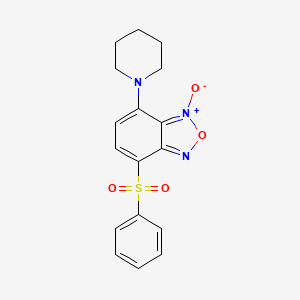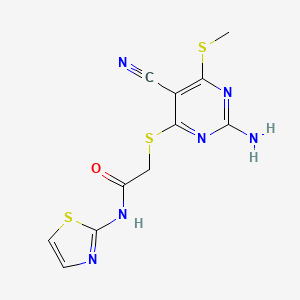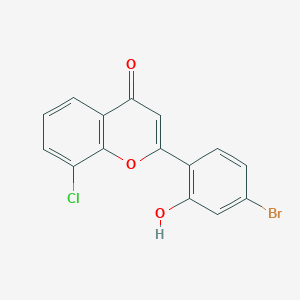
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 8-chloro-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods .
化学反応の分析
Types of Reactions
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-bromo-2-oxophenyl)-8-chloro-4H-chromen-4-one.
Reduction: Formation of 2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chroman-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of 2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active site of enzymes such as α-glucosidase and α-amylase, inhibiting their activity and thereby reducing the breakdown of carbohydrates into glucose.
Antioxidant Activity: The hydroxyl group in the compound can scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one can be compared with other similar compounds, such as:
4-bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyl functional groups but lacks the chromen-4-one core.
8-chloro-4H-chromen-4-one: Contains the chromen-4-one core and chlorine atom but lacks the bromine and hydroxyl functional groups.
2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines: Similar in structure but contains a benzo[1,5]thiazepine ring instead of the chromen-4-one core.
The uniqueness of this compound lies in its specific combination of functional groups and the chromen-4-one core, which contributes to its diverse biological activities and potential therapeutic applications .
特性
分子式 |
C15H8BrClO3 |
|---|---|
分子量 |
351.58 g/mol |
IUPAC名 |
2-(4-bromo-2-hydroxyphenyl)-8-chlorochromen-4-one |
InChI |
InChI=1S/C15H8BrClO3/c16-8-4-5-9(12(18)6-8)14-7-13(19)10-2-1-3-11(17)15(10)20-14/h1-7,18H |
InChIキー |
QGGKMADTHDMDMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)OC(=CC2=O)C3=C(C=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
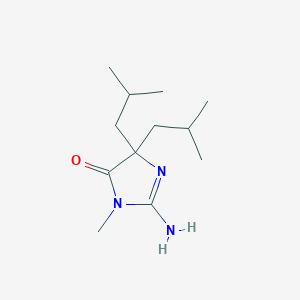
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
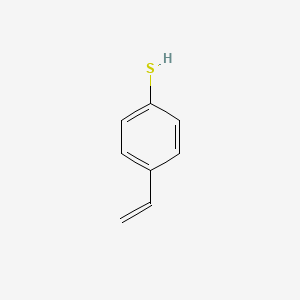
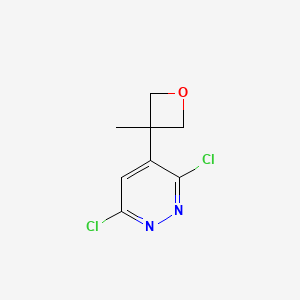

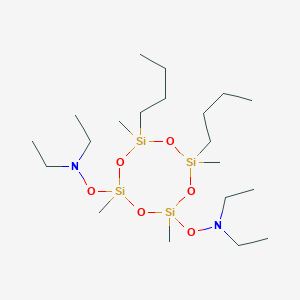
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
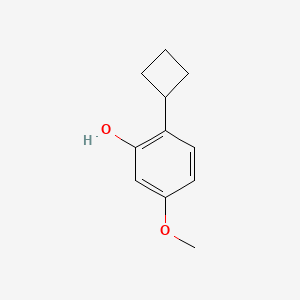
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
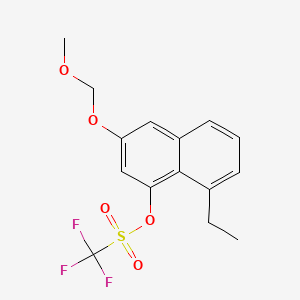
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
